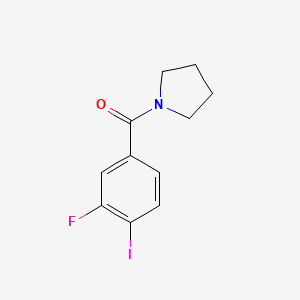

(3-Fluoro-4-iodophenyl)(pyrrolidin-1-yl)methanone

Description

(3-Fluoro-4-iodophenyl)(pyrrolidin-1-yl)methanone is a fluorinated and iodinated aromatic compound featuring a pyrrolidine-1-yl methanone moiety. The 3-fluoro and 4-iodo substituents on the phenyl ring confer unique electronic and steric properties. Fluorine, being highly electronegative, enhances metabolic stability and lipophilicity, while iodine may serve as a halogen bond donor or a radiolabeling site for imaging applications . Such structural attributes make this compound a candidate for pharmaceutical development, particularly in kinase inhibitors or radiopharmaceuticals .

Properties

IUPAC Name |

(3-fluoro-4-iodophenyl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FINO/c12-9-7-8(3-4-10(9)13)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRZFGKDKYOEGTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC(=C(C=C2)I)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-4-iodophenyl)(pyrrolidin-1-yl)methanone typically involves the introduction of the pyrrolidine ring to a fluorinated and iodinated phenyl precursor. One common method involves the nucleophilic substitution reaction where pyrrolidine is reacted with a suitable halogenated phenyl derivative under basic conditions. The reaction is often carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-4-iodophenyl)(pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions such as Suzuki-Miyaura and Heck reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

(3-Fluoro-4-iodophenyl)(pyrrolidin-1-yl)methanone has diverse applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including potential drug candidates.

Pharmaceuticals: The compound’s unique structure makes it a valuable intermediate in the development of new pharmaceuticals.

Material Science: It is utilized in the design and synthesis of novel materials with specific properties.

Biological Studies: The compound is used in various biological assays to study its effects on different biological targets.

Mechanism of Action

The mechanism of action of (3-Fluoro-4-iodophenyl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting or modulating their activity. The fluorine and iodine substituents can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Data Table

*Calculated using Molinspiration software.

Research Findings and Implications

- Electronic Effects: The 3-fluoro-4-iodophenyl group’s electron-withdrawing nature enhances electrophilicity, making the compound a potent inhibitor in kinase assays compared to amino- or hydroxyl-substituted analogues .

- Halogen Bonding : Iodine’s polarizability enables stronger halogen bonding than fluorine, critical in protein-ligand interactions (e.g., ATP-binding pockets) .

- Metabolic Stability: Fluorination reduces oxidative metabolism, extending half-life relative to non-halogenated derivatives .

Biological Activity

(3-Fluoro-4-iodophenyl)(pyrrolidin-1-yl)methanone is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

- Chemical Name: this compound

- CAS Number: 1436271-79-2

- Molecular Formula: CHFINO

- Molecular Weight: 319.11 g/mol

The compound features a pyrrolidine moiety linked to a fluorinated and iodinated phenyl group, which may influence its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Pyrrolidine Derivative: This can be achieved through nucleophilic substitution reactions.

- Coupling Reaction: The intermediate is coupled with the appropriate aromatic halide under controlled conditions.

- Purification: Techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, studies on related compounds have shown IC values indicating effective inhibition against various viral targets, suggesting that structural modifications can enhance activity against specific viruses .

Enzyme Inhibition

The compound has been tested for its ability to inhibit key enzymes involved in various biological pathways:

- Acetylcholinesterase (AChE): Some derivatives have demonstrated significant AChE inhibitory activity, which is crucial for treating neurodegenerative diseases. For example, related compounds have shown IC values as low as 0.22 μM .

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications in the phenyl ring or the pyrrolidine structure can significantly affect potency:

- Fluorine and Iodine Substituents: The presence of fluorine and iodine can enhance binding affinity due to increased lipophilicity and potential for halogen bonding .

| Modification | Effect on Activity |

|---|---|

| Addition of Fluorine | Increases potency against certain targets |

| Iodine Substitution | Enhances reactivity and binding affinity |

Study on Antiviral Compounds

A study focusing on a series of fluorinated phenyl compounds demonstrated that those with a pyrrolidine moiety exhibited enhanced antiviral activity compared to their non-pyrrolidine counterparts. The findings suggest that the structural integrity provided by the pyrrolidine ring is essential for maintaining biological activity .

Enzyme Inhibition Studies

In another investigation, various derivatives of this compound were tested for their inhibitory effects on AChE and butyrylcholinesterase (BChE). Results indicated that specific substitutions led to improved inhibition profiles, with some derivatives achieving IC values below 0.5 μM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.